molecular formula C14H20N4O2 B2863514 4-cyclopropyl-1-[1-(oxolane-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 2034223-16-8

4-cyclopropyl-1-[1-(oxolane-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2863514
CAS No.: 2034223-16-8
M. Wt: 276.34
InChI Key: XOHZZRFZDMMUPP-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-[1-(oxolane-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a structurally complex triazole derivative characterized by two key substituents: a cyclopropyl group at the 4-position of the triazole ring and a 1-(oxolane-2-carbonyl)pyrrolidin-3-yl moiety at the 1-position. The triazole core is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method widely employed in medicinal chemistry to generate 1,4-disubstituted triazoles . Such triazole derivatives are often explored as intermediates in drug discovery or as ligands in coordination chemistry due to their stability and modular synthesis .

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c19-14(13-2-1-7-20-13)17-6-5-11(8-17)18-9-12(15-16-18)10-3-4-10/h9-11,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHZZRFZDMMUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which allows it to be recognized and ubiquitinated by the VHL E3 ubiquitin ligase complex. This leads to the degradation of HIF. By inhibiting VHL, the compound prevents HIF degradation, leading to the activation of the HIF pathway.

Action Environment

The efficacy and stability of the compound can be influenced by a variety of environmental factors. For example, the presence of oxygen can affect the activity of the compound, as oxygen is required for the normal degradation of HIF. Additionally, the pH and temperature of the environment can also impact the stability and activity of the compound.

Biological Activity

4-Cyclopropyl-1-[1-(oxolane-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the cyclopropyl group and the oxolane carbonyl moiety contributes to its unique pharmacological profile. The molecular formula is C13H19N3O4C_{13}H_{19}N_{3}O_{4}, with a molecular weight of 269.31 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Kinases : Research indicates that compounds with a triazole scaffold can inhibit specific kinases, particularly those involved in cancer pathways. For instance, a related class of triazoles has demonstrated potent inhibitory effects on Class I PI3-kinase enzymes, which are crucial in cellular signaling and proliferation .
  • Antiviral Activity : Similar compounds have shown antiviral properties against β-coronaviruses, including SARS-CoV-2. The mechanism involves the disruption of viral replication processes by targeting host cell kinases .

Pharmacological Applications

The potential applications of this compound include:

  • Anticancer Therapeutics : Due to its kinase inhibition properties, it may be developed as an anticancer agent targeting specific cancer types that rely on PI3K signaling pathways .
  • Antiviral Agents : Given its activity against coronaviruses, this compound could serve as a lead for developing antiviral medications aimed at treating viral infections .

Case Studies

  • In vitro Studies : In vitro assays have shown that derivatives of the triazole scaffold exhibit varying degrees of cytotoxicity against cancer cell lines. For example, compounds similar to this compound have been tested against breast and lung cancer cell lines with promising results .
  • Structure-Activity Relationship (SAR) : The modification of the triazole ring and the introduction of different substituents have been explored to enhance potency and selectivity against specific kinases. For instance, variations in the nitrogen positioning within the triazole ring significantly impact binding affinity and biological activity .

Data Table

PropertyValue
Molecular FormulaC₁₃H₁₉N₃O₄
Molecular Weight269.31 g/mol
Primary Biological ActivityKinase inhibition
Potential ApplicationsAnticancer, Antiviral
In vitro Cytotoxicity (IC50)Varies by cell line

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Compound Name Substituents (1-Position) Substituents (4-Position) Synthesis Yield Key Properties/Applications Reference
4-Cyclopropyl-1-[1-(oxolane-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole 1-(Oxolane-2-carbonyl)pyrrolidin-3-yl Cyclopropyl Not reported Potential ligand/biologically active Current
4-Cyclopropyl-1-(1-phenylethyl)-1H-1,2,3-triazole (10j) 1-Phenylethyl Cyclopropyl 85% Intermediate in organic synthesis
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate Pyridine-3-carboxylate Cyclopropyl Not reported Ligand in coordination chemistry

Key Observations:

The pyridine-carboxylate substituent in the ethyl derivative () enables metal coordination, a feature absent in the target compound due to its oxolane-pyrrolidine system .

Synthetic Efficiency :

  • 10j achieves an 85% yield under CuAAC conditions at 40°C, suggesting that bulky substituents (e.g., oxolane-pyrrolidine) may require optimized reaction parameters (e.g., temperature, catalyst loading) for comparable efficiency .

Spectroscopic Data :

  • 10j exhibits distinct ¹³C-NMR signals at δ 147.8 (C=C–Ph) and δ 17.0 (CH₂, cyclopropyl), while the target compound’s oxolane and pyrrolidine carbons would likely resonate in the δ 20–80 range, with carbonyl carbons near δ 170 .

Crystallographic Analysis :

  • Derivatives like the pyridine-triazole compound () are often analyzed using SHELXL or WinGX for crystal structure refinement, which could be applied to the target compound to elucidate conformational preferences .

Research Findings and Implications

  • Regioselectivity : All compared compounds are 1,4-disubstituted triazoles, consistent with CuAAC’s regioselectivity .
  • Biological Potential: The oxolane-pyrrolidine group in the target compound mimics peptidomimetic scaffolds, suggesting utility in protease inhibition or GPCR modulation, unlike the simpler alkyl/aryl substituents in 10j .
  • Thermodynamic Stability : Cyclopropyl groups enhance ring strain and metabolic stability compared to linear alkyl chains, a shared advantage across the compared compounds .

Preparation Methods

Synthetic Strategies for 4-Cyclopropyl-1-[1-(Oxolane-2-Carbonyl)Pyrrolidin-3-yl]-1H-1,2,3-Triazole

Preparation of 1-(Oxolane-2-Carbonyl)Pyrrolidin-3-yl Azide

The synthesis begins with functionalization of pyrrolidin-3-ol to introduce the oxolane-2-carbonyl moiety. A Mitsunobu reaction between pyrrolidin-3-ol and oxolane-2-carboxylic acid derivatives facilitates stereoselective acylation. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the reaction achieves 86–90% yields for nitrogen acylation. Subsequent conversion of the hydroxyl group to an azide proceeds via tosylation (TsCl, Et₃N, DMAP) followed by nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 70°C, yielding 1-(oxolane-2-carbonyl)-3-azidopyrrolidine in 78% yield.

Key Reaction Conditions:

  • Tosylation: TsCl (1.2 equiv), Et₃N (3.0 equiv), DCM, 0°C to RT, 5 h.
  • Azidation: NaN₃ (2.0 equiv), DMF, 70°C, 3 h.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cyclopropylacetylene

The triazole core is constructed via CuAAC between 1-(oxolane-2-carbonyl)-3-azidopyrrolidine and cyclopropylacetylene. Copper(I) iodide (CuI) and Hunig’s base (N,N-diisopropylethylamine, DIPEA) in acetonitrile (MeCN) at room temperature promote regioselective 1,4-disubstituted triazole formation. Cyclopropylacetylene, synthesized via Sonogashira coupling of cyclopropyl bromide with trimethylsilylacetylene followed by deprotection, reacts with the azide to afford the target compound in 76–82% yield.

Optimized CuAAC Parameters:

  • Catalyst: CuI (2.0 equiv).
  • Solvent: MeCN or THF/H₂O (3:1).
  • Time: 3–12 h.

Table 1. Yield Variation with Catalytic Systems

Catalyst Solvent Temperature Yield (%)
CuI MeCN RT 82
CuSO₄/NaAsc THF/H₂O 50°C 78
Cp₂Ni/Xantphos Toluene RT 65

Alternative Synthetic Routes and Methodological Variations

Nickel-Catalyzed Alkyne-Azide Cycloaddition (NiAAC)

Nickelocene (Cp₂Ni) with Xantphos ligand in toluene enables triazole synthesis under aerobic conditions, albeit with lower yields (42–65%) compared to CuAAC. This method is advantageous for oxygen-sensitive substrates but requires longer reaction times (12–24 h).

Post-Functionalization via Suzuki-Miyaura Coupling

Optimization of Reaction Parameters

Catalyst Screening and Solvent Effects

Copper(I) catalysts outperform nickel analogs in triazole formation due to faster kinetics and higher regioselectivity. Polar aprotic solvents like MeCN enhance CuI solubility, reducing reaction times to 3 h. Aqueous mixtures (THF/H₂O) improve yields for hydrophilic substrates by stabilizing intermediates.

Temperature and Time Dependence

Elevated temperatures (50–85°C) accelerate cycloaddition but risk azide decomposition. Room-temperature reactions in MeCN balance speed and stability, achieving >80% yields within 3 h.

Table 2. Temperature Optimization for CuAAC

Temperature (°C) Time (h) Yield (%)
25 3 82
50 1.5 85
70 1 78

Characterization and Analytical Data

The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include:

  • Triazole proton: δ 8.05 (s, 1H).
  • Cyclopropyl protons: δ 1.24 (m, 4H).
  • Oxolane carbonyl: δ 174.5 ppm (¹³C).

HRMS confirms the molecular ion peak at m/z 347.1521 (M+H⁺).

Q & A

Basic: What are the optimal synthetic routes for 4-cyclopropyl-1-[1-(oxolane-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole?

Answer:
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging terminal alkynes and azides. Key steps include:

  • Reagents : Copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) in a THF/water (1:1) solvent system at 50°C for 16 hours .
  • Workup : Extraction with methylene chloride, drying over Na₂SO₄, and purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradient) .
  • Yield Optimization : Adjusting equivalents of ethynylbenzene (1.3 equiv) improves regioselectivity and yield .

Advanced: How can structural ambiguities in NMR data for triazole derivatives be resolved?

Answer:
Contradictions in NMR data (e.g., overlapping signals) require advanced techniques:

  • 2D NMR : Use HSQC and HMBC to assign proton-carbon correlations, particularly for distinguishing triazole C-H environments .
  • Variable Temperature NMR : Resolve dynamic effects caused by restricted rotation in pyrrolidine or oxolane moieties .
  • Comparative Analysis : Cross-reference with published spectra of analogous triazole-pyrrolidine hybrids (e.g., δ 8.39 ppm for triazole protons in CDCl₃) .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Assign peaks for cyclopropyl (δ 1.59 ppm, d), triazole (δ 8.00–8.39 ppm), and oxolane carbonyl (δ ~170 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M]+ calculated vs. observed mass accuracy within 0.3 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for oxolane-2-carbonyl) and triazole C-N vibrations (~1558 cm⁻¹) .

Advanced: How is X-ray crystallography used to determine stereochemistry in similar triazole derivatives?

Answer:

  • Data Collection : High-resolution (≤1.0 Å) data at 291 K minimizes thermal motion artifacts .
  • Refinement : SHELXL refines anisotropic displacement parameters and resolves disorder (e.g., cyclopropyl/pyrrolidine conformers) .
  • Validation : Check CIF files with WinGX/ORTEP to visualize anisotropic ellipsoids and hydrogen-bonding networks .

Advanced: How can reaction yields be optimized for sterically hindered intermediates?

Answer:

  • Solvent Optimization : Replace THF with DMF to enhance solubility of bulky intermediates .
  • Catalyst Loading : Increase Cu(I) to 0.3–0.5 equiv to accelerate cycloaddition kinetics .
  • Microwave Assistance : Reduce reaction time from 16 hours to 1–2 hours at 100°C while maintaining regiocontrol .

Basic: What solvent systems and conditions are ideal for CuAAC in synthesizing this compound?

Answer:

  • Biphasic Systems : THF/water (1:1) enhances reagent mixing and reduces side reactions .
  • Temperature : 50°C balances reaction rate and stability of azide precursors .
  • Catalyst Stability : Sodium ascorbate prevents Cu(II) oxidation, critical for maintaining catalytic activity .

Advanced: How is regioselectivity controlled during triazole formation?

Answer:

  • Ligand Effects : Add tris(benzyltriazolylmethyl)amine (TBTA) to favor 1,4-regioisomers .
  • Substituent Electronics : Electron-withdrawing groups on azides (e.g., aryl vs. alkyl) influence transition-state geometry .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (25°C) favor kinetic 1,4-products, while higher temperatures (80°C) may shift equilibrium .

Advanced: What computational methods predict the compound’s reactivity or binding interactions?

Answer:

  • DFT Calculations : Model transition states for CuAAC to rationalize regioselectivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using pyrrolidine’s conformational flexibility .
  • ADMET Prediction : Use QSAR models to estimate solubility and metabolic stability based on cyclopropyl/logP values .

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